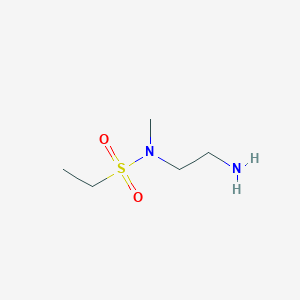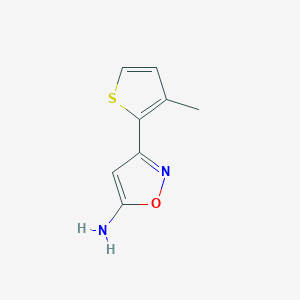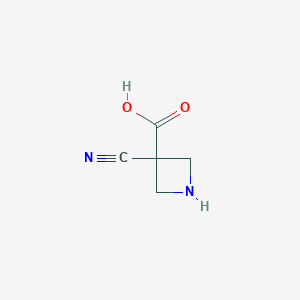
3-Cyano-3-azetidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-3-azetidinecarboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a cyano group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-azetidinecarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of ethyl cyanoacetate with azetidine derivatives under acidic conditions . Another approach includes the use of azetidine-2-carbonitriles, which undergo hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-azetidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted azetidinecarboxylic acids.
Scientific Research Applications
3-Cyano-3-azetidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-3-azetidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-aza-β-amino acid derivatives: These compounds share structural similarities and are also studied for their enzyme inhibitory properties.
Azetidine-3-carboxylic acid: Lacks the cyano group but has similar structural features and applications.
Uniqueness
3-Cyano-3-azetidinecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the azetidine ring
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-cyanoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2/c6-1-5(4(8)9)2-7-3-5/h7H,2-3H2,(H,8,9) |
InChI Key |
UXYXRPVBONLRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)

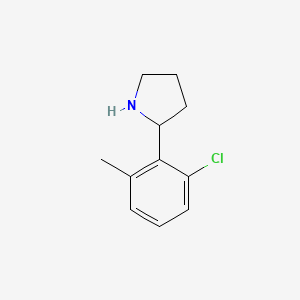

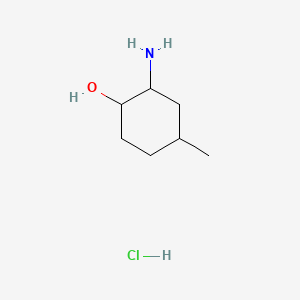
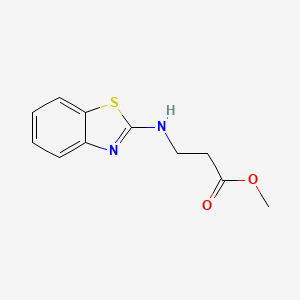
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

